molecular formula C6H5ClOS B1334191 5-Methylthiophene-2-carbonyl chloride CAS No. 31555-59-6

5-Methylthiophene-2-carbonyl chloride

Cat. No.: B1334191
CAS No.: 31555-59-6
M. Wt: 160.62 g/mol
InChI Key: DJCGIWVUKCNCAT-UHFFFAOYSA-N
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Description

5-Methylthiophene-2-carbonyl chloride is an organic compound with the molecular formula C6H5ClOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a carbonyl chloride functional group at the second position and a methyl group at the fifth position of the thiophene ring. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylthiophene-2-carbonyl chloride typically involves the chlorination of 5-methylthiophene-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under an inert gas atmosphere to prevent moisture from interfering with the reaction. The process involves adding thionyl chloride to 5-methylthiophene-2-carboxylic acid at a low temperature, followed by heating to reflux for several hours. The reaction mixture is then distilled under reduced pressure to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions

5-Methylthiophene-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methylthiophene-2-carbonyl chloride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methylthiophene-2-carbonyl chloride depends on its application. In organic synthesis, it acts as an acylating agent, transferring the carbonyl chloride group to nucleophiles. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

    5-Chlorothiophene-2-carbonyl chloride: Similar structure but with a chlorine atom instead of a methyl group.

    2-Methylthiophene-3-carbonyl chloride: The carbonyl chloride group is at the third position instead of the second.

    Thiophene-2-carbonyl chloride: Lacks the methyl group at the fifth position

Uniqueness

5-Methylthiophene-2-carbonyl chloride is unique due to the presence of both a methyl group and a carbonyl chloride group on the thiophene ring. This combination allows for specific reactivity patterns and makes it a valuable intermediate in the synthesis of various compounds .

Properties

IUPAC Name

5-methylthiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClOS/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCGIWVUKCNCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375015
Record name 5-methylthiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31555-59-6
Record name 5-methylthiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methylthiophene-2-carbonyl chloride, 98%
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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